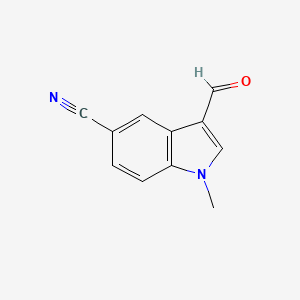

3-Formyl-1-méthyl-1H-indole-5-carbonitrile

Vue d'ensemble

Description

3-Formyl-1-methyl-1H-indole-5-carbonitrile is a chemical compound used as a reactant in the preparation of various substances. It has been used in the synthesis of indolyl alkenes from microwave-enhanced Knoevenagel condensation as antibacterial agents, indolecarboxamide derivatives as antitumor agents, and a selective serotonin reuptake inhibitor .

Synthesis Analysis

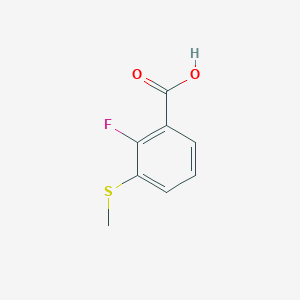

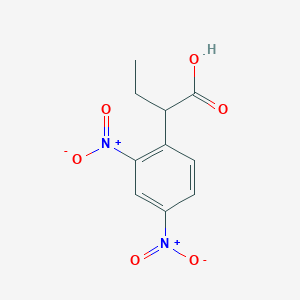

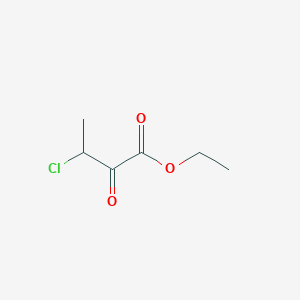

The synthesis of 3-Formyl-1-methyl-1H-indole-5-carbonitrile involves a three-component reaction of 1 H -indole-3-carbaldehydes 1, amines 70, and malononitrile 31 in ethanol and triethylamine catalyst . Another method involves a mixture of 5-bromoindole and cuprous cyanide in NMP, heated under microwave irradiations .Molecular Structure Analysis

The molecular structure of 3-Formyl-1-methyl-1H-indole-5-carbonitrile consists of 10 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The SMILES string representation isO=Cc1c[nH]c2ccc(cc12)C#N . Chemical Reactions Analysis

3-Formyl-1-methyl-1H-indole-5-carbonitrile is a reactant in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators, enantioselective preparation of antifungal agents, and synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .Physical and Chemical Properties Analysis

3-Formyl-1-methyl-1H-indole-5-carbonitrile is a powder with a melting point of 248-253 °C . It has a molecular weight of 170.17 . Its solubility is 1.3 mg/ml; 0.00765 mol/l .Applications De Recherche Scientifique

Immunomodulateurs anticancéreux

3-Formyl-1-méthyl-1H-indole-5-carbonitrile : est utilisé comme réactif dans la synthèse des inhibiteurs de la tryptophane dioxygénase . Ces inhibiteurs ont un potentiel en tant qu'immunomodulateurs anticancéreux. En ciblant la voie du métabolisme du tryptophane, ils peuvent moduler le système immunitaire pour qu'il reconnaisse et détruise les cellules cancéreuses plus efficacement.

Agents antifongiques

Le composé sert de réactif pour la préparation énantiosélective d'agents antifongiques . Ces agents peuvent être conçus pour cibler des agents pathogènes fongiques spécifiques, offrant une option de traitement plus ciblée et potentiellement moins toxique par rapport aux antifongiques à large spectre.

Inhibiteurs de la BACE-1

Les chercheurs utilisent This compound pour synthétiser des inhibiteurs de la BACE-1 à base d'indole et de 7-azaindole-1,3-dicarboxamide hydroxyethylamine . La BACE-1 est une enzyme liée à la production de peptides bêta-amyloïdes dans le cerveau, qui sont impliqués dans la maladie d'Alzheimer. Inhiber la BACE-1 pourrait ralentir ou empêcher la progression d'Alzheimer.

Agents antibactériens

Ce composé est un réactif pour la préparation d'alcènes indoliques par condensation de Knoevenagel sous irradiation micro-ondes . Ces alcènes indoliques présentent des propriétés antibactériennes et pourraient conduire au développement de nouveaux antibiotiques.

Agents antitumoraux

This compound : est également utilisé pour préparer des dérivés d'indolecarboxamide . Ces dérivés se sont avérés prometteurs en tant qu'agents antitumoraux, offrant potentiellement de nouvelles voies pour le traitement du cancer.

Inhibiteur sélectif de la recapture de la sérotonine (ISRS)

Le composé a été utilisé dans la synthèse d'un inhibiteur sélectif de la recapture de la sérotonine . Les ISRS sont une classe de médicaments généralement utilisés pour traiter la dépression et les troubles anxieux en augmentant les niveaux de sérotonine dans le cerveau.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . These interactions can inhibit or stimulate the function of the target, depending on the specific derivative and target involved .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can affect multiple biochemical pathways, leading to a broad range of downstream effects .

Result of Action

Indole derivatives have been reported to have diverse biological activities . For example, some indole derivatives have been reported as potential anticancer immunomodulators , suggesting that they may have effects at the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

3-Formyl-1-methyl-1H-indole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . Additionally, it is involved in the enantioselective preparation of antifungal agents and the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 . These interactions highlight the compound’s versatility and importance in biochemical research.

Molecular Mechanism

The molecular mechanism of action of 3-Formyl-1-methyl-1H-indole-5-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with various enzymes and proteins, modulating their activity. For instance, its role as a reactant in the synthesis of tryptophan dioxygenase inhibitors suggests that it may inhibit this enzyme, leading to downstream effects on cellular metabolism and immune responses .

Dosage Effects in Animal Models

The effects of 3-Formyl-1-methyl-1H-indole-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been studied for their anticancer properties, and dosage optimization is crucial to maximize efficacy while minimizing toxicity

Metabolic Pathways

3-Formyl-1-methyl-1H-indole-5-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For instance, it has been used as a reactant in the synthesis of selective serotonin reuptake inhibitors, indicating its involvement in neurotransmitter metabolism . Understanding the metabolic pathways of this compound can provide insights into its biological activities and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-Formyl-1-methyl-1H-indole-5-carbonitrile within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. Studies on indole derivatives have shown that they can accumulate in certain tissues, influencing their therapeutic effects

Subcellular Localization

The subcellular localization of 3-Formyl-1-methyl-1H-indole-5-carbonitrile can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been shown to localize in the nucleus, mitochondria, or other cellular structures, where they exert their biological effects . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

3-formyl-1-methylindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-13-6-9(7-14)10-4-8(5-12)2-3-11(10)13/h2-4,6-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMKHTWSSPQKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

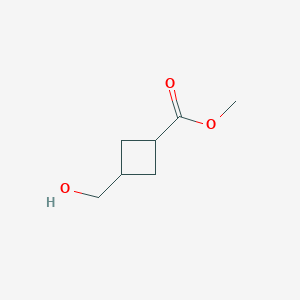

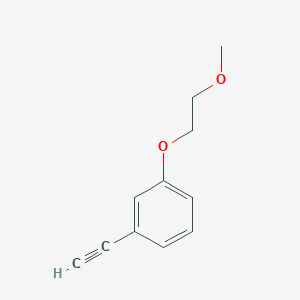

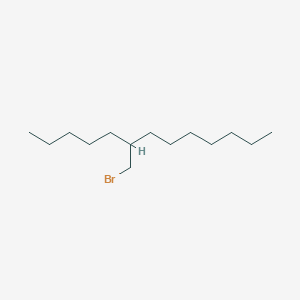

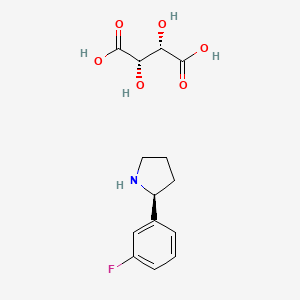

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

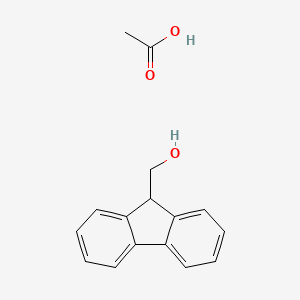

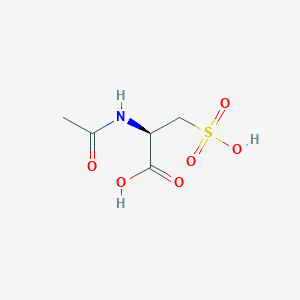

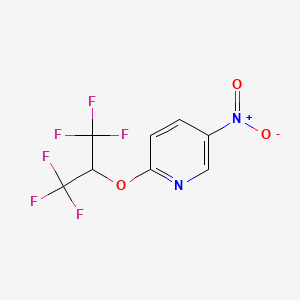

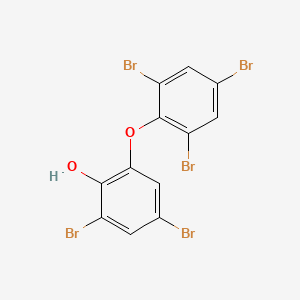

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1443719.png)

![1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride](/img/structure/B1443720.png)

![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone](/img/structure/B1443721.png)